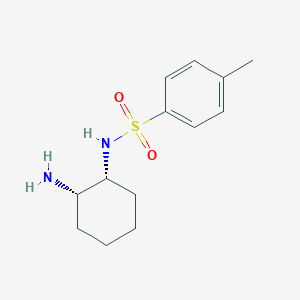
N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexyl ring with an amino group and a methylbenzenesulfonamide moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Attachment of the Methylbenzenesulfonamide Moiety: This step involves sulfonamide formation, where the methylbenzenesulfonamide group is attached to the cyclohexyl ring through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1R,2S)-2-(5-Chloro-1H-indole-2-carboxamido)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
N-((1R,2S)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with an amino group and a methylbenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H20N2O2S |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
N-[(1R,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
VVOFSHARRCJLLA-QWHCGFSZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@@H]2N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















